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molecular formula C11H12ClN3OS B567105 5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine CAS No. 1258440-61-7

5-(3-chloro-4-isopropoxyphenyl)-1,3,4-thiadiazol-2-aMine

Cat. No. B567105
M. Wt: 269.747
InChI Key: UYFCMQOSHSTGKJ-UHFFFAOYSA-N
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Patent
US08389508B2

Procedure details

The mixture of 3-chloro-4-[(1-methylethyl)oxy]benzoic acid (5 g), hydrazinecarbothioamide (2.229 g) in phosphoric trichloride (21.43 g) was stirred at 75° C. for 3 h. Concentrated the mixture in vacuum to remove POCl3, the residue was poured into crush ice. Basified the mixture with aqueous NaOH. Extracted it with EA twice. The EA layer was concentrated in vacuum to give crude product 5-{3-chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-thiadiazol-2-amine (D9) (7.5 g), which was used in the next step without further purification. MS (ES): C11H12ClN3OS requires 269. found 270.1 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.229 g
Type
reactant
Reaction Step One
Quantity
21.43 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH:12]([CH3:14])[CH3:13])[C:5](O)=O.[NH:15]([C:17](=[S:19])[NH2:18])[NH2:16]>P(Cl)(Cl)(Cl)=O>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[S:19][C:17]([NH2:18])=[N:15][N:16]=2)[CH:8]=[CH:9][C:10]=1[O:11][CH:12]([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1OC(C)C
Name
Quantity
2.229 g
Type
reactant
Smiles
N(N)C(N)=S
Name
Quantity
21.43 g
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred at 75° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrated the mixture in vacuum
CUSTOM
Type
CUSTOM
Details
to remove POCl3
ADDITION
Type
ADDITION
Details
the residue was poured
CUSTOM
Type
CUSTOM
Details
into crush ice
EXTRACTION
Type
EXTRACTION
Details
Extracted it with EA twice
CONCENTRATION
Type
CONCENTRATION
Details
The EA layer was concentrated in vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1OC(C)C)C1=NN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 119.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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